molecular formula C17H13F2NO3S B1463881 3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one CAS No. 1325305-11-0

3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Cat. No. B1463881
M. Wt: 349.4 g/mol
InChI Key: DEASTGAWLNZTCA-UHFFFAOYSA-N
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Description

“3,5-Dimethylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C8H9ClO2S . It’s used in research and laboratory settings .


Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one” are not available, “3,5-Dimethylbenzenesulfonyl chloride” is commercially available and used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethylbenzenesulfonyl chloride” includes a benzene ring with two methyl groups and a sulfonyl chloride group .


Physical And Chemical Properties Analysis

“3,5-Dimethylbenzenesulfonyl chloride” is a solid substance . It has a molecular weight of 204.67 g/mol . The melting point is reported to be between 13 - 15 °C .

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives have been widely studied for their therapeutic potentials. For instance, Tetrahydroisoquinolines show promise in anticancer research and are part of patented therapeutic activities, highlighting their role in modern therapeutics (Danao et al., 2021). Furthermore, 8-Hydroxyquinoline, a significant heterocyclic scaffold, has been recognized for its broad spectrum of biological activities, including anti-cancer, HIV, and neurodegenerative disorders treatments (Gupta et al., 2021).

Sulfonyl Functionalities in Research

Sulfonyl groups contribute significantly to the pharmacological profile of compounds. They are involved in various research applications, including the development of photosensitive protecting groups, which demonstrate the potential for innovative synthetic applications in chemistry (Amit et al., 1974).

Applications in Organic Optoelectronics

Compounds with sulfonyl groups and related structures are being explored for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs). For example, BODIPY-based materials, which are closely related to the quinoline structure, have shown potential as metal-free infrared emitters in OLED devices, suggesting a wide scope for research into similar compounds for optoelectronic applications (Squeo et al., 2020).

Antioxidant Research

Research on analogues of ethoxyquin, a molecule structurally related to quinoline derivatives, has highlighted its importance as an antioxidant in preserving polyunsaturated fatty acids, demonstrating the potential antioxidant applications of related compounds (de Koning, 2002).

Safety And Hazards

“3,5-Dimethylbenzenesulfonyl chloride” is known to cause severe skin burns and eye damage . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

“3,5-Dimethylbenzenesulfonyl chloride” is a useful research chemical . It’s likely that it will continue to be used in various chemical reactions and syntheses .

properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c1-9-3-10(2)5-11(4-9)24(22,23)16-8-20-15-7-14(19)13(18)6-12(15)17(16)21/h3-8H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEASTGAWLNZTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
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3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
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3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

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